molecular formula C9H11FN2O B2535164 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine CAS No. 2380072-14-8

5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine

Cat. No. B2535164
CAS RN: 2380072-14-8
M. Wt: 182.198
InChI Key: QLNAVRJTIGRPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a multistep process and has been shown to exhibit significant biochemical and physiological effects.

Scientific Research Applications

5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties and has been used in various cancer research studies. It has also been investigated for its antiviral properties and has been shown to inhibit the replication of certain viruses. Additionally, the compound has been studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the replication of certain viruses.
Biochemical and Physiological Effects:
5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. It has also been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine in lab experiments include its potent therapeutic effects and its ability to inhibit the activity of certain enzymes involved in DNA replication and cell division. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine. These include investigating its potential use in combination with other therapeutic agents, optimizing its synthesis method to increase yields and reduce toxicity, and further investigating its mechanism of action. Additionally, the compound has potential applications in the treatment of various neurological disorders, and further research in this area is warranted.

Synthesis Methods

The synthesis of 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is a multistep process that involves the reaction of 5-fluorouracil with 3-methylbut-2-en-1-ol in the presence of a catalyst. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound and has been used in various scientific research applications.

properties

IUPAC Name

5-fluoro-4-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNAVRJTIGRPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=NC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine

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